molecular formula C21H21ClN2O2S B2381410 3-(Benzenesulfonyl)-6-chloro-4-(4-methylpiperidin-1-yl)quinoline CAS No. 866812-89-7

3-(Benzenesulfonyl)-6-chloro-4-(4-methylpiperidin-1-yl)quinoline

Cat. No. B2381410
CAS RN: 866812-89-7
M. Wt: 400.92
InChI Key: VAZBORYVAASCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Benzenesulfonyl)-6-chloro-4-(4-methylpiperidin-1-yl)quinoline” is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “3-(Benzenesulfonyl)-6-chloro-4-(4-methylpiperidin-1-yl)quinoline” would be based on this basic piperidine structure, with additional functional groups attached .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling, a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of carbon-carbon bonds . The reaction conditions are mild and functional group tolerant, making it a versatile method for forming carbon-carbon bonds .

Synthesis of Piperidine Derivatives

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Therefore, it could potentially be used in the synthesis of various piperidine derivatives, which have a wide range of pharmacological applications .

Drug Design and Development

Given the presence of the piperidine ring and the quinoline group in the compound, it could potentially be used in the design and development of new drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that this compound could have a wide range of therapeutic applications.

Organic Synthesis

The compound could potentially be used as a reagent in various organic synthesis reactions, given its complex structure and the presence of several functional groups .

Development of Boron Reagents

The compound could potentially be used in the development of new boron reagents for use in Suzuki–Miyaura coupling . The development of new, more efficient boron reagents is an important area of research in organic chemistry .

Catalyst in Chemical Reactions

Given its complex structure, the compound could potentially act as a catalyst in certain chemical reactions .

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new biological applications are potential future directions in this field .

properties

IUPAC Name

3-(benzenesulfonyl)-6-chloro-4-(4-methylpiperidin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-15-9-11-24(12-10-15)21-18-13-16(22)7-8-19(18)23-14-20(21)27(25,26)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZBORYVAASCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-6-chloro-4-(4-methylpiperidin-1-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.